Physical and chemical properties of 2-((Carbamimidoylcarbamoyl)thio)ethanesulfonic acid
Physical and chemical properties of 2-((Carbamimidoylcarbamoyl)thio)ethanesulfonic acid
An In-Depth Technical Guide on the Physical and Chemical Properties of 2-((Carbamimidoylcarbamoyl)thio)ethanesulfonic Acid
Executive Summary
As a Senior Application Scientist specializing in active pharmaceutical ingredient (API) impurity profiling, I frequently encounter the analytical challenge of isolating highly polar, reactive degradation products. 2-((Carbamimidoylcarbamoyl)thio)ethanesulfonic acid (CAS: 1823982-49-5) is a critical process-related impurity and degradation product associated with the API Mesna (sodium 2-mercaptoethanesulfonate)[1].
Mesna is a vital chemoprotectant administered to mitigate hemorrhagic cystitis induced by oxazaphosphorine chemotherapeutics, such as cyclophosphamide and ifosfamide[2][3]. However, the very nucleophilicity that makes Mesna therapeutically effective also makes it susceptible to side reactions during synthesis and storage. This whitepaper deconstructs the physicochemical properties, mechanistic origin, and analytical methodologies required to detect and qualify this specific zwitterionic impurity in compliance with global regulatory standards.
Chemical Identity & Physicochemical Properties
Understanding the chemical behavior of an impurity is the first step in designing a self-validating analytical method. 2-((Carbamimidoylcarbamoyl)thio)ethanesulfonic acid is characterized by a thioester/thiocarbamate linkage connecting a highly acidic ethanesulfonic acid moiety to a basic guanylurea-derived group.
In aqueous environments, this structural duality causes the molecule to exist as a zwitterion. The extreme polarity and dual-charge state dictate both its physical behavior and the chromatographic strategies required for its isolation.
Table 1: Physicochemical Profile of 2-((Carbamimidoylcarbamoyl)thio)ethanesulfonic Acid
| Property | Value / Description |
| IUPAC Name | 2-((Carbamimidoylcarbamoyl)thio)ethane-1-sulfonic acid |
| CAS Number | 1823982-49-5[1] |
| Molecular Formula | C₄H₉N₃O₄S₂[1] |
| Molecular Weight | 227.25 g/mol [1] |
| SMILES String | O=C(NC(N)=N)SCC(O)=O |
| Compound Category | API Process Impurity / Degradant |
| Solubility | Highly soluble in water and polar protic solvents; insoluble in non-polar organics. |
| Acid-Base Profile | Zwitterionic (Strong sulfonic acid pKa < 1; Basic guanidino pKa ~ 13). |
Mechanistic Origin: Synthesis and Impurity Formation
To control an impurity, we must first understand its causality. Mesna’s primary mechanism of action relies on its highly nucleophilic sulfhydryl (-SH) group, which performs a Michael addition on acrolein (a urotoxic metabolite of cyclophosphamide) in the bladder[3][4].
During the industrial synthesis of Mesna—often involving the reaction of 2-bromoethanesulfonic acid or sodium vinylsulfonate with thiourea or hydrogen sulfide—various nitrogenous precursors and byproducts can be present. If guanylurea, dicyandiamide, or related carbamoylating agents contaminate the reaction matrix, the thiolate anion of Mesna acts as a nucleophile. It attacks the electrophilic carbonyl carbon of the guanylurea derivative, resulting in a thioesterification reaction that yields 2-((Carbamimidoylcarbamoyl)thio)ethanesulfonic acid.
Fig 1: Mechanistic pathway of thioesterification leading to the API impurity.
Analytical Methodologies for Detection and Qualification
Because of its zwitterionic nature, standard Reversed-Phase (RP) C18 chromatography will fail to retain this impurity; it will elute in the void volume, co-eluting with the solvent front and other polar matrix components.
In my experience, achieving baseline separation for qualification under United States Pharmacopeia (USP) monographs[5] requires Hydrophilic Interaction Liquid Chromatography (HILIC) or Ion-Pairing RP-HPLC . For structural confirmation, the method must be coupled with Mass Spectrometry (LC-MS/MS).
Step-by-Step Protocol: LC-MS/MS Quantification Workflow
This protocol is designed as a self-validating system, ensuring that matrix effects do not mask the impurity signal.
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Sample Preparation (Aqueous/Organic Extraction): Dissolve the Mesna API batch in a highly polar diluent (e.g., 90:10 Acetonitrile:Water). This ratio forces the precipitation of non-polar matrix components while keeping the highly polar zwitterionic impurity solubilized. Filter the supernatant through a 0.22 µm PTFE syringe filter.
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Chromatographic Separation (HILIC): Inject 5 µL of the filtrate onto a ZIC-HILIC column (150 x 4.6 mm, 5 µm). Maintain the column compartment at 35°C to ensure reproducible thermodynamics and retention times.
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Mobile Phase & Gradient Conditions:
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Mobile Phase A: 10 mM Ammonium Acetate in Water (Adjusted to pH 4.5 to ensure consistent ionization).
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Mobile Phase B: 100% Acetonitrile.
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Gradient: Initiate at 90% B, holding for 2 minutes, then linearly decrease to 50% B over 15 minutes. This gradient elutes the highly retained zwitterionic impurity away from the main API peak.
-
-
Mass Spectrometric Detection (ESI-): Operate the mass spectrometer in Negative Electrospray Ionization (ESI-) mode. The sulfonic acid moiety readily sheds a proton. Monitor the parent ion transition for the deprotonated species ([M-H]⁻ at m/z 226.2).
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System Suitability Testing: Run spiked recovery samples at the ICH Q3A reporting threshold (0.05%). Validate the method by ensuring the Signal-to-Noise (S/N) ratio exceeds 10:1 for the Limit of Quantitation (LOQ).
Fig 2: Self-validating analytical workflow for zwitterionic impurity quantification.
Toxicological Assessment & ICH Regulatory Compliance
In drug development, identifying an impurity is only half the battle; regulatory qualification is the ultimate goal. Under the ICH Q3A(R2) guidelines for new drug substances, any impurity exceeding the qualification threshold must be structurally identified and toxicologically assessed[6].
For a drug like Mesna, where the maximum daily dose can be high (often administered at 60–160% w/w of the daily cyclophosphamide dosage)[2], the identification and qualification thresholds are stringent.
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Reporting Threshold: Typically 0.05%[6].
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Identification Threshold: 0.10% or 1.0 mg per day intake (whichever is lower)[6].
Because 2-((Carbamimidoylcarbamoyl)thio)ethanesulfonic acid contains a reactive thioester linkage, it must be evaluated for mutagenic potential (often via in silico QSAR modeling followed by Ames testing) to ensure it does not pose a genotoxic risk to the patient. If the impurity is found to be stable and non-mutagenic, it can be controlled via routine HPLC-UV batch release testing as stipulated by USP and EP monographs[5].
Mitigation and Purification Strategies
To minimize the formation of this impurity during API scale-up:
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Reagent Purity: Strictly control the purity of nitrogenous precursors (e.g., thiourea) to prevent the introduction of guanylurea derivatives into the reaction stream.
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pH Control: The thioesterification reaction is highly pH-dependent. Maintaining the reaction matrix at a pH that suppresses the nucleophilicity of the Mesna thiolate anion without degrading the product can limit impurity formation.
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Resin Scavenging: Implement strong cation-exchange (SCX) resins during the final purification steps. The basic guanidino group on the impurity will bind strongly to the SCX resin, allowing the purely acidic Mesna API to elute unhindered.
References
-
Mesna-impurities - Pharmaffiliates.[Link]
-
Mesna Monograph for Professionals - Drugs.com. [Link]
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Mesna - Wikipedia. [Link]
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ICH Q3A (R2) Impurities in new drug substances - Scientific guideline - European Medicines Agency (EMA).[Link]
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Mesna - StatPearls - NCBI Bookshelf.[Link]
-
Mesna - USP-NF - United States Pharmacopeia.[Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. drugs.com [drugs.com]
- 3. Mesna - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Mesna - Wikipedia [en.wikipedia.org]
- 5. Mesna [doi.usp.org]
- 6. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
